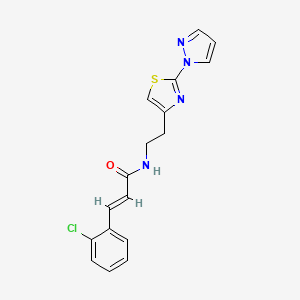

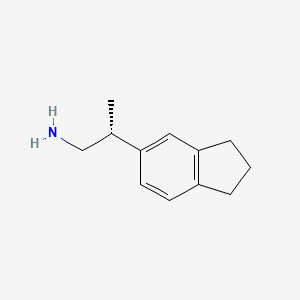

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

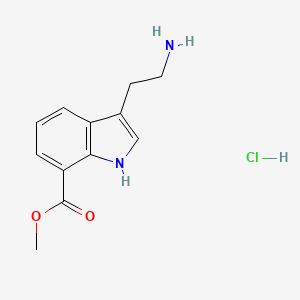

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H21Cl2NO4 and its molecular weight is 422.3. The purity is usually 95%.

BenchChem offers high-quality 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Treatment

Carbamate derivatives of indolines, which share structural similarities with the mentioned compound, have been explored as multifunctional drugs for Alzheimer's disease. These compounds exhibit both cholinesterase inhibitory activities and antioxidant properties, addressing the cascade of events involving oxidative stress and reduction in cholinergic transmission observed in Alzheimer's. Notably, derivatives showed significant protection against cytotoxicity in cardiomyocytes and primary cultures of neuronal cells exposed to oxidative stress, with some acting as potent acetylcholinesterase inhibitors (Yanovsky et al., 2012).

Ah Receptor Activation

Indole-containing chemicals, including tryptophan metabolites, have been identified as ligands for the aryl hydrocarbon receptor (AhR). These compounds, including derivatives of tryptophan, can activate AhR, influencing biological and toxicological actions. This research highlights the potential of indole derivatives in studying environmental contaminants and understanding biological pathways mediated by AhR (Heath-Pagliuso et al., 1998).

Anti-Inflammatory Properties

Indoline derivatives have been synthesized and studied for their anti-inflammatory and analgesic activities. These compounds, designed as pro-drugs, aim to offer therapeutic benefits for chronic inflammatory diseases without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastric ulceration. This research underscores the potential of indoline derivatives in developing safer anti-inflammatory medications (Chung et al., 2009).

Antioxidant Activity

Research on 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrates the antioxidant potential of indole-based compounds. These derivatives were prepared and evaluated for their ability to scavenge free radicals, with several compounds showing considerable antioxidant activity. This line of investigation provides insight into the development of new antioxidant agents based on indole derivatives (Gopi & Dhanaraju, 2020).

Herbicide Development and Environmental Impact

Indole derivatives have been explored for their herbicidal properties and environmental impact. Studies include the examination of chlorophenoxy herbicides, such as 2,4-D, which shares structural elements with the compound . Research in this area focuses on understanding the mechanisms of action, toxicity, and environmental fate of herbicides, contributing to safer agricultural practices and environmental conservation (Bongiovanni et al., 2012).

properties

IUPAC Name |

1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2NO4/c1-13-5-3-6-16-19(13)24(20(26)21(16,27)12-14(2)25)9-4-10-28-18-8-7-15(22)11-17(18)23/h3,5-8,11,27H,4,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDDAYZUCCKUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2742761.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate](/img/structure/B2742767.png)

![(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride](/img/structure/B2742770.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2742774.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2742776.png)

![2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2742777.png)